molecular formula C16H18O2 B6314200 1-(Benzyloxy)-3-isopropoxybenzene CAS No. 585509-89-3

1-(Benzyloxy)-3-isopropoxybenzene

Cat. No.: B6314200
CAS No.: 585509-89-3
M. Wt: 242.31 g/mol
InChI Key: OQARVCZNLOKIEU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-isopropoxybenzene is an organic compound characterized by the presence of both benzyloxy and isopropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-isopropoxybenzene typically involves the protection of phenolic hydroxyl groups followed by etherification. One common method includes the reaction of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form the benzyloxy group. Subsequently, the isopropoxy group can be introduced via a Williamson ether synthesis using isopropyl bromide and a suitable base such as sodium hydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-isopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nitration of the benzene ring can produce nitro derivatives .

Scientific Research Applications

1-(Benzyloxy)-3-isopropoxybenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The benzyloxy and isopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-isopropoxybenzene
  • 1-(Benzyloxy)-4-isopropoxybenzene
  • 1-(Benzyloxy)-3-methoxybenzene

Comparison: 1-(Benzyloxy)-3-isopropoxybenzene is unique due to the specific positioning of the benzyloxy and isopropoxy groups on the benzene ring. This positioning can significantly affect its chemical reactivity and physical properties compared to similar compounds. For instance, the ortho, meta, and para positions of substituents on the benzene ring can lead to different steric and electronic effects, influencing the compound’s behavior in various reactions .

Properties

IUPAC Name

1-phenylmethoxy-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-13(2)18-16-10-6-9-15(11-16)17-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQARVCZNLOKIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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